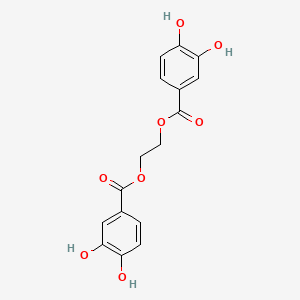

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate , also known as ethyl 3,4-dihydroxybenzoate (EDHB) , is a phenolic compound derived from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is a reducible polyphenol with antioxidant properties and has been found in various natural sources.

Synthesis Analysis

The synthesis of EDHB involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction proceeds through the condensation of the carboxylic acid group with the alcohol group, resulting in the formation of the ethyl ester .

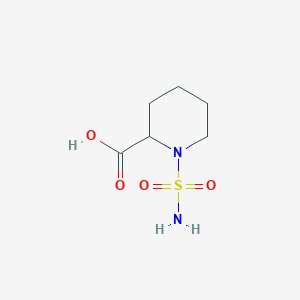

Molecular Structure Analysis

The molecular formula of EDHB is C₁₄H₉O₈ . Its structure consists of two aromatic rings: a 3,4-dihydroxybenzoic acid moiety and an ethyl ester group. The compound exhibits antioxidant activity due to its reducible polyphenol hydroxyl groups . Here’s a simplified representation of its structure:

HO | HO-C-C-O-CH₂-CH₃ | HO Chemical Reactions Analysis

EDHB has limited antibacterial activity on its own, but it shows promise as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli (E. coli) . It potentiates the activity of antibiotics by interfering with substrate translocation via bacterial efflux pumps. Molecular docking studies suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, forming hydrogen bonds and hydrophobic contacts .

Physical And Chemical Properties Analysis

Wirkmechanismus

EDHB inhibits efflux pumps in drug-resistant bacteria, thereby enhancing the effectiveness of antibiotics. By increasing dye accumulation and reducing dye efflux, it disrupts the normal function of bacterial efflux systems. Additionally, EDHB exhibits an elevated postantibiotic effect on drug-resistant E. coli .

Zukünftige Richtungen

: Lu, W.-J., Huang, Y.-J., Lin, H.-J., Chang, C.-J., Hsu, P.-H., Ooi, G.-X., Huang, M.-Y., & Lin, H.-T. V. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. DOI: 10.3390/antibiotics11040497

: ChemicalBook. (2023). Ethyl 3,4-dihydroxybenzoate. Link

: NIST Chemistry WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Link

: ChemSpider. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate. [Link](https://www.chemspider.com/Chemical-Structure.457393

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYREZLDCMGOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)